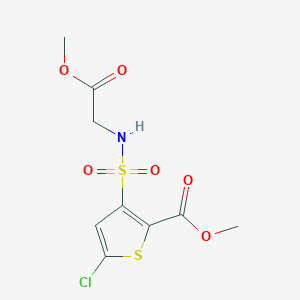

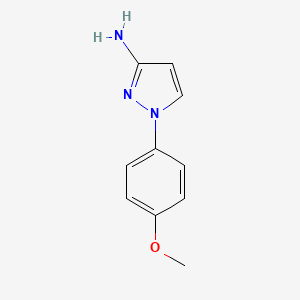

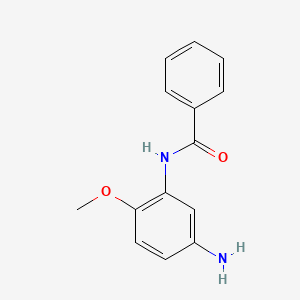

1-(4-methoxyphenyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at the para position of the phenyl ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Applications De Recherche Scientifique

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

-

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

-

Biology:

- Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Used in the study of enzyme inhibition and protein-ligand interactions.

-

Medicine:

- Explored as a potential lead compound for the development of new therapeutic agents.

- Studied for its effects on various biological pathways and targets.

-

Industry:

- Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

- Employed in the development of new materials with specific chemical properties.

Mécanisme D'action

Target of Action

Compounds like “1-(4-methoxyphenyl)-1H-pyrazol-3-amine” often target specific proteins or enzymes in the body, depending on their structure and functional groups. For instance, some compounds with a pyrazole core have been found to interact with various enzymes and receptors, including cyclooxygenase enzymes, GABA receptors, and more .

Mode of Action

The mode of action of “this compound” would depend on its specific target. It might inhibit or activate its target, leading to downstream effects. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, preventing it from catalyzing its usual reaction .

Biochemical Pathways

The affected pathways would depend on the specific target of “this compound”. If it targets an enzyme involved in a particular biochemical pathway, it could disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the biological system it’s introduced to. These properties would influence its bioavailability .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in physiological responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, certain conditions might enhance or inhibit its interaction with its target .

Analyse Biochimique

Biochemical Properties

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which is a post-translational modification that links metabolism to cellular function . This interaction is crucial for maintaining mitochondrial homeostasis and bioenergetics, especially under stress conditions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, for example, it has been observed to improve mitochondrial homeostasis and inhibit the mitochondrial apoptosis pathway under ischemic-like conditions . This compound also affects the expression of various genes involved in oxidative stress and inflammatory responses, thereby modulating cellular functions and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric inhibitor of certain enzymes, altering their activity and function. For instance, it has been identified as an inhibitor of pyruvate dehydrogenase kinase isozyme 4, which plays a role in regulating mitochondrial function . This inhibition leads to changes in gene expression and metabolic pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular functions and improve survival rates in models of ischemic injury . At higher doses, it may exhibit toxic effects, including oxidative stress and inflammation . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the biosynthesis of alkaloids and flavonoids, as well as the degradation of lysine . These interactions affect metabolic flux and the levels of specific metabolites, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been identified as a substrate for efflux transporters such as P-glycoprotein and breast cancer resistance protein, which influence its distribution and disposition . These transporters play a crucial role in determining the localization and accumulation of the compound within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in mitochondria, where it exerts its effects on mitochondrial homeostasis and bioenergetics . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria, enhancing its biochemical activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The general reaction scheme is as follows:

-

Formation of Hydrazone:

- 4-Methoxyphenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., hydrochloric acid) to form the hydrazone intermediate.

- Reaction conditions: Reflux in ethanol for several hours.

-

Cyclization:

- The hydrazone intermediate undergoes cyclization to form this compound.

- Reaction conditions: Continued reflux in ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

-

Reduction:

- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.

-

Substitution:

- Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the methoxy group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products:

- Oxidation products: Pyrazole derivatives with oxidized functional groups.

- Reduction products: Reduced pyrazole derivatives.

- Substitution products: Halogenated or nitrated pyrazole derivatives.

Comparaison Avec Des Composés Similaires

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

-

1-(4-Methoxyphenyl)-1H-imidazole:

- Similar structure with an imidazole ring instead of a pyrazole ring.

- Exhibits different chemical reactivity and biological activities.

-

1-(4-Methoxyphenyl)-1H-indole:

- Contains an indole ring, leading to distinct chemical and physical properties.

- Used in different applications compared to pyrazole derivatives.

-

1-(4-Methoxyphenyl)-1H-triazole:

- Triazole ring imparts unique chemical properties and reactivity.

- Explored for its potential in medicinal chemistry and material science.

Uniqueness: this compound is unique due to its specific structural features and the presence of the methoxy group, which influences its chemical reactivity and biological activities

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOZGLXKYWMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587615 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76091-01-5 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)